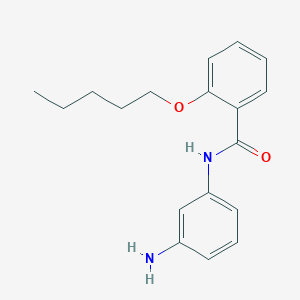

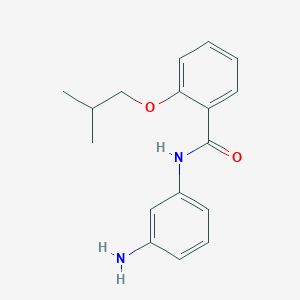

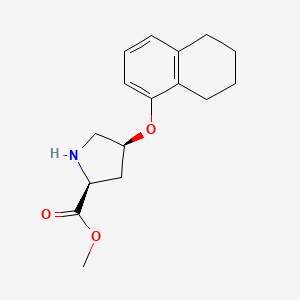

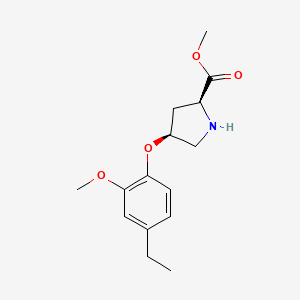

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Overview

Description

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly referred to as AMPCM, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications and can be used for a variety of purposes.

Scientific Research Applications

Synthesis and Antimalarial Activity

- N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide derivatives have been studied for their antimalarial activity. A study demonstrated that variations in the phenyl ring substituents correlated with increasing antimalarial potency against Plasmodium berghei in mice, indicating its potential as a clinical treatment for malaria (Werbel et al., 1986).

Hydrogen Bond Studies

- Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and characterized, including studies on intramolecular and intermolecular hydrogen bonding, which are crucial in understanding the compound's chemical behavior and potential applications (Romero & Margarita, 2008).

Monomer Synthesis for Polybenzimidazoles

- The compound has been used in the synthesis of AB-type monomers for polybenzimidazoles, highlighting its role in creating advanced polymeric materials (Begunov & Valyaeva, 2015).

Conformational Analysis

- Research on similar chloroacetamide compounds provides insights into their molecular conformation, useful for designing drugs and materials with specific properties (Gowda et al., 2007).

Intermediate for Dye Synthesis

- The compound has been implicated in the synthesis of dyes, specifically in the context of characterizing and synthesizing benzimidazole derivatives used in dye production (Drabina et al., 2009).

Radiosynthesis for Herbicide Study

- Radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners using similar compounds was conducted for studies on metabolism and mode of action, indicating its utility in agricultural research (Latli & Casida, 1995).

Anti-inflammatory Activity

- Some derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a similar compound, showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Angular Heterocycles Synthesis

- Studies on derivatives of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, a structurally related compound, have led to the synthesis of angular heterocyclic compounds, important in medicinal chemistry (Agarwal & Mital, 1976).

Comparative Metabolism in Herbicides

- Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes were conducted, providing insights into the metabolic pathways and potential risks associated with herbicide exposure (Coleman et al., 2000).

Opioid Agonist Synthesis

- The synthesis and evaluation of similar compounds as opioid kappa agonists were conducted, contributing to the development of new therapeutic agents for pain management (Barlow et al., 1991).

Flavoring Agent Evaluation

- A scientific opinion on the use of a flavoring substance structurally similar to N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide was provided, indicating its potential use in food and beverage applications (Younes et al., 2018).

properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-3-4-12(18)8-15(10)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUWSDLHVJIJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)